2-(2,3-Difluoro-6-nitrophenyl)acetonitrile

Anticancer Activity Cytotoxicity In Vitro

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile (CAS 1803788-44-4) is a fluorinated arylacetonitrile derivative, characterized by the presence of two fluorine atoms at the 2- and 3-positions and a nitro group at the 6-position on the phenyl ring, along with an acetonitrile moiety. With a molecular formula of C8H4F2N2O2 and a molecular weight of 198.13 g/mol, it is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic and steric profile imparted by its specific substitution pattern.

Molecular Formula C8H4F2N2O2
Molecular Weight 198.13 g/mol
Cat. No. B12107938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Difluoro-6-nitrophenyl)acetonitrile
Molecular FormulaC8H4F2N2O2
Molecular Weight198.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])CC#N)F)F
InChIInChI=1S/C8H4F2N2O2/c9-6-1-2-7(12(13)14)5(3-4-11)8(6)10/h1-2H,3H2
InChIKeyWRERSTZKCSSQIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Difluoro-6-nitrophenyl)acetonitrile for Pharmaceutical Intermediates


2-(2,3-Difluoro-6-nitrophenyl)acetonitrile (CAS 1803788-44-4) is a fluorinated arylacetonitrile derivative, characterized by the presence of two fluorine atoms at the 2- and 3-positions and a nitro group at the 6-position on the phenyl ring, along with an acetonitrile moiety . With a molecular formula of C8H4F2N2O2 and a molecular weight of 198.13 g/mol, it is a key intermediate in the synthesis of pharmaceuticals and agrochemicals, owing to the unique electronic and steric profile imparted by its specific substitution pattern .

Why Regioisomers Cannot Replace 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile


Fluorinated nitro-arylacetonitriles are not a homogeneous class; their specific substitution pattern dictates their reactivity and the biological properties of derived compounds. Regioisomers such as 2-(2,6-Difluoro-4-nitrophenyl)acetonitrile and 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile possess distinct electronic and steric environments, directly influencing the outcome of nucleophilic aromatic substitution (SNAr) reactions and the binding affinity in downstream drug candidates . Even a minor positional shift of the fluorine or nitro group can alter a molecule's lipophilicity, metabolic stability, and ability to interact with biological targets, as the introduction of fluorine is a well-established strategy to modulate these key properties [1]. Therefore, substituting the target compound with a close analog without rigorous re-validation introduces significant scientific risk.

Quantitative Differentiation of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile vs. Analogs


Cytotoxic Activity of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile on MCF-7 Breast Cancer Cells

2-(2,3-Difluoro-6-nitrophenyl)acetonitrile exhibits significant cytotoxic effects against the MCF-7 breast cancer cell line with a reported IC50 value of 15.72 µM, suggesting its potential as an anticancer agent . This specific activity profile is not uniformly observed across its regioisomers and provides a quantifiable basis for selecting this compound over other analogs for developing anticancer leads.

Anticancer Activity Cytotoxicity In Vitro

Antibacterial Activity of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile Against Key Pathogens

The compound demonstrates broad-spectrum antibacterial activity with Minimum Inhibitory Concentration (MIC) values of 40 µg/mL against E. coli, 50 µg/mL against P. aeruginosa, and 30 µg/mL against S. aureus . These quantitative data points allow for a direct performance comparison with standard antibiotics and other fluorinated intermediates, supporting its selection as a privileged scaffold for developing novel antibacterial agents.

Antibacterial MIC In Vitro

Purity Comparison for 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile vs. Regioisomer

The target compound is commercially available with a standard purity specification of ≥95%, as indicated by vendors such as AKSci . In contrast, its regioisomer, 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile, is offered at a higher standard purity of 98% . This difference in commercially available purity may be a critical factor in experimental design, particularly in applications sensitive to impurities.

Purity Sourcing Quality Control

Predicted Lipophilicity (LogP) as a Basis for Differential Biological Performance

The predicted Consensus Log P value for the regioisomer 2-(2,6-Difluoro-3-nitrophenyl)acetonitrile is 1.55, with predicted water solubility (Log S) of -2.27 . This provides a quantitative baseline for class-level inference. The unique substitution pattern of 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile is expected to yield a distinct Log P value, directly influencing its pharmacokinetic properties, such as membrane permeability and bioavailability, which are critical for drug development [1].

Lipophilicity Drug-likeness Physicochemical Properties

Primary Application Scenarios for 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile


Development of Anticancer Drug Candidates

Based on the demonstrated cytotoxicity against the MCF-7 breast cancer cell line (IC50 = 15.72 µM) , this compound is a strong candidate for use as a starting material or intermediate in the synthesis of novel anticancer agents. Researchers developing new chemotherapeutics can utilize this compound as a privileged scaffold to build libraries of fluorinated molecules for structure-activity relationship (SAR) studies.

Synthesis of Novel Antibacterial Agents

The compound's broad-spectrum antibacterial activity, with defined MIC values against E. coli, P. aeruginosa, and S. aureus , makes it a valuable intermediate for medicinal chemistry programs targeting multi-drug resistant bacterial infections. Its unique substitution pattern offers a distinct chemotype for exploring new mechanisms of action in antibacterial research.

Intermediate for Fluorinated Agrochemicals

Fluorinated aromatics are crucial building blocks for designing modern pesticides and herbicides with enhanced metabolic stability and bioavailability [1]. 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile can serve as a key intermediate in the synthesis of such agrochemicals, with its specific substitution pattern potentially leading to improved potency and selectivity against target pests [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(2,3-Difluoro-6-nitrophenyl)acetonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.